molecular formula C20H17NO2S B2929462 4-(methylthio)-N-(2-phenoxyphenyl)benzamide CAS No. 896027-21-7

4-(methylthio)-N-(2-phenoxyphenyl)benzamide

Cat. No.: B2929462
CAS No.: 896027-21-7
M. Wt: 335.42
InChI Key: QQFRHDJXBPVJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylthio)-N-(2-phenoxyphenyl)benzamide is a useful research compound. Its molecular formula is C20H17NO2S and its molecular weight is 335.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Several studies have demonstrated the antimicrobial potential of compounds related to 4-(methylthio)-N-(2-phenoxyphenyl)benzamide. For instance, new acylthiourea derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi, at low concentrations. These derivatives were synthesized by reacting benzoyl isothiocyanate with primary aromatic amines, and their structures were characterized by various analytical methods. The antimicrobial activity varied depending on the substituents on the phenyl group, with iodine and nitro substituents being particularly effective against Gram-negative bacterial strains (Limban et al., 2011). Similarly, other research has focused on the synthesis and antibiofilm properties of acylthioureas, highlighting their potential development as novel antimicrobial agents (Limban et al., 2011).

Synthesis and Characterization

Research on the synthesis and characterization of compounds similar to this compound includes studies on the chemoselective N-benzoylation of aminophenols. This process yields compounds of biological interest, with the reaction explained via the formation of thiourea followed by elimination of thiocyanic acid. The products were identified using analytical and spectral data (Singh et al., 2017).

Material Science Applications

In material science, compounds related to this compound have been explored for their potential applications. For example, semiaromatic polyamides with varied carboxyl group content have been synthesized and characterized, exhibiting good thermal mechanical performance and potential use as compatibilizers in composite materials (Zhang et al., 2017). Another study focused on the synthesis, adsorption on gold surfaces, and electrochemical characterization of novel coordination compounds, which could have implications for surface modification and sensor technologies (Beloglazkina et al., 2007).

Properties

IUPAC Name

4-methylsulfanyl-N-(2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S/c1-24-17-13-11-15(12-14-17)20(22)21-18-9-5-6-10-19(18)23-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFRHDJXBPVJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.